molecular formula C13H19ClFN B2749391 1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride CAS No. 2305253-71-6

1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride

Cat. No. B2749391
CAS RN: 2305253-71-6
M. Wt: 243.75
InChI Key: IKYKGEHLKXFZAE-UHFFFAOYSA-N
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Description

“1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2305253-71-6 . It has a molecular weight of 243.75 . The IUPAC name for this compound is 1-(2-fluorobenzyl)cyclohexan-1-amine hydrochloride .


Synthesis Analysis

While specific synthesis methods for “1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride” were not found, a related compound, ketamine, has been synthesized using a hydroxy ketone intermediate . The synthesis of ketamine involves several steps, starting with the reaction of cyclohexanone with a reagent, followed by dehydration, oxidation, imination, and finally rearrangement .


Molecular Structure Analysis

The InChI code for “1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride” is 1S/C13H18FN.ClH/c14-12-7-3-2-6-11(12)10-13(15)8-4-1-5-9-13;/h2-3,6-7H,1,4-5,8-10,15H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride” is a powder that is stored at room temperature .

Scientific Research Applications

Structure Identification and Analysis

A study identified a compound structurally related to "1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride" as a suspected chemical precursor of 2-fluorodeschloroketamine (2-FDCK). The research focused on its structure identification, analysis of decomposition products, and the establishment of qualitative analysis methods. The compound underwent protonation and hydrolysis in protic solvents, leading to decomposition into α-hydroxyl ketones. This study provides a foundation for understanding the chemical behavior and potential applications of related compounds in forensic and analytical chemistry (Luo et al., 2022).

Photochemical Properties

Investigations into the photochemical properties of amino-linked bichromophoric anthracenes, including compounds structurally similar to "1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride", revealed efficient cyclomerization and cycloreversion processes. Such studies are crucial for developing novel photoresponsive materials and understanding the photophysics of complex molecular systems (Mori & Maeda, 1997).

Material Science Applications

In material science, the synthesis of compounds structurally related to "1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride" has been explored for enhancing the thermostability of polypropylene. This application demonstrates the role of such compounds in developing advanced materials with improved thermal properties (Aghamali̇yev et al., 2018).

Antimicrobial and Cytotoxic Activity

The synthesis and evaluation of novel azetidine-2-one derivatives of 1H-benzimidazole, which share a structural motif with "1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride", have demonstrated antimicrobial and cytotoxic activities. Such research highlights the potential of these compounds in medical chemistry, particularly in developing new therapeutic agents (Noolvi et al., 2014).

Anti-influenza Virus Activity

Research into tricyclic compounds with unique amine moieties structurally related to "1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride" revealed promising anti-influenza A virus activity. This indicates the potential for developing novel antiviral agents based on such structural frameworks (Oka et al., 2001).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN.ClH/c14-12-7-3-2-6-11(12)10-13(15)8-4-1-5-9-13;/h2-3,6-7H,1,4-5,8-10,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYKGEHLKXFZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC2=CC=CC=C2F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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